molecular formula C21H18F3N3O2 B2406656 N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide CAS No. 1251544-71-4

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2406656
CAS No.: 1251544-71-4
M. Wt: 401.389
InChI Key: DPUNJUCLBHWOEP-UHFFFAOYSA-N
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Description

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3O2 and its molecular weight is 401.389. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

A study by Li et al. (2014) developed a new fluorescent sensor, which shows significant selectivity and sensitivity with a fluorescence enhancement to Zn(2+) over other cations. This sensor, based on a quinoline group, demonstrates the potential of quinoline derivatives in creating effective chemosensors for metal ions, which could be crucial for environmental monitoring and biomedical diagnostics (Li et al., 2014).

DNA Methylation Inhibitors

Rilova et al. (2014) described the design and synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methyltransferase (DNMT). These compounds were found to inhibit human DNMT3A effectively, indicating their potential in epigenetic therapy for cancer treatment (Rilova et al., 2014).

Metal-Catalyzed Synthesis

Xia et al. (2016) reported the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing stable and safe sodium sulfinates. This method highlights the synthetic utility of quinoline derivatives in organic chemistry for generating sulfonylated products in an environmentally friendly manner (Xia et al., 2016).

Zinc(II) Sensing

Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, demonstrating a large dynamic range and selectivity for Zn(II) over other metals. These dyes could be instrumental in biological studies, particularly for detecting Zn(II) levels in cellular environments (Nolan et al., 2005).

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated antimalarial sulfonamides with potential utility against COVID-19. Their study underscores the versatility of quinoline derivatives in developing therapeutics for infectious diseases, demonstrating significant antimalarial activity and theoretical efficacy against SARS-CoV-2 (Fahim & Ismael, 2021).

Properties

IUPAC Name

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-1-6-15(13-16)20(29)26-12-4-10-18(28)27-17-9-2-5-14-7-3-11-25-19(14)17/h1-3,5-9,11,13H,4,10,12H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUNJUCLBHWOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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